N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This compound is characterized by a 4-methoxy-3-methylbenzenesulfonamide group attached to the 8-position of the oxazepine ring and a 5-ethyl substituent on the nitrogen of the oxazepine. The 3,3-dimethyl and 4-oxo functional groups further define its stereoelectronic profile.
Propriétés
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-6-23-17-9-7-15(12-19(17)28-13-21(3,4)20(23)24)22-29(25,26)16-8-10-18(27-5)14(2)11-16/h7-12,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSSMGZSCHAQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Molecular Formula: C23H27F3N2O4S
Molecular Weight: 484.5 g/mol
IUPAC Name: N-(5-ethyl-3,3-dimethyl-4-oxo-2H-benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways that are crucial in various diseases. Notably:
- RIPK1 Inhibition: The compound exhibits a strong binding affinity towards receptor-interacting protein kinase 1 (RIPK1), with an IC50 value of 1.0 nM. This inhibition is significant for conditions involving chronic inflammation and immune response modulation .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of oxazepine compounds demonstrate notable antimicrobial properties. The compound's structure allows for interactions with microbial membranes and enzymes essential for survival .
Case Studies and Research Findings
- Clinical Trials: The compound is currently being evaluated in phase II clinical trials for treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis (NCT02903966, NCT02776033) demonstrating its potential in therapeutic applications .
- In Vitro Studies: In vitro assays have shown that the compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial dysfunction mechanisms .
- Squalene Synthase Inhibition: Related compounds have been shown to inhibit squalene synthase, which is involved in cholesterol biosynthesis. This inhibition could have implications for managing hyperlipidemia and associated cardiovascular diseases .
Data Tables
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several analogs, primarily differing in substituents on the benzenesulfonamide group and the oxazepine ring. Below is a detailed comparison based on molecular features and inferred physicochemical properties:
Substituent Analysis and Molecular Properties
Note: The target compound’s molecular formula and weight are inferred from analogs due to incomplete data in the evidence.
Functional Group Impact
- Methoxy vs. However, the propoxy group may enhance membrane permeability due to increased lipophilicity .
- Chloro Substituent (CAS 921996-09-0): The 5-chloro group in this analog introduces electron-withdrawing effects, which could stabilize the sulfonamide’s negative charge, affecting binding to targets like carbonic anhydrase or dihydropteroate synthase .
- Isopentyl vs.
- Benzamide vs. Sulfonamide (CAS 921562-93-8): Replacing sulfonamide with benzamide eliminates the sulfonyl group’s acidity, likely reducing interactions with cationic binding pockets in biological targets .
Structural Characterization Methods
Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) are commonly employed to resolve the structures of such compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of benzoxazepine-sulfonamide hybrids typically involves multi-step protocols. For example, analogous compounds (e.g., substituted benzoxazepines) are synthesized via condensation reactions between sulfonamide intermediates and activated heterocyclic precursors. Key variables include:
- Catalyst selection : Use of trichloroisocyanuric acid (TCICA) for efficient activation of carbonyl groups .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and yields .
- Temperature control : Reactions are often conducted under reflux (80–100°C) to balance kinetics and side-product formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products (>95%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR resolves substituent positions on the benzoxazepine and sulfonamide moieties. For example, methyl groups at C3 of the oxazepine ring appear as singlets near δ 1.2–1.5 ppm .
- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular weight (expected ~450–500 g/mol) and fragmentation patterns .
- HPLC-UV/ELSD : Quantifies purity (>95%) using C18 columns and isocratic elution with methanol/water .
Q. How can solubility and stability be evaluated under physiological conditions for in vitro studies?
- Methodological Answer :
- Solubility screening : Use a tiered approach: (1) DMSO stock solutions (10 mM), (2) dilution in PBS (pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation .
- Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Hazard analysis : Conduct a pre-experiment risk assessment for reagents (e.g., acyl chlorides, TCICA) using SDS databases .
- Engineering controls : Use fume hoods for volatile solvents (e.g., acetonitrile) and inert atmospheres (N2/Ar) for moisture-sensitive steps .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Structure preparation : Optimize the 3D geometry using density functional theory (DFT) at the B3LYP/6-31G* level .
- Docking simulations : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Validate poses with molecular dynamics (MD) simulations in GROMACS .
- SAR analysis : Compare docking scores of analogues (e.g., fluorinated or methoxy-substituted derivatives) to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like assay sensitivity or batch effects .
- Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding affinity if ELISA data conflict) .
Q. How can advanced spectroscopic methods (e.g., 2D-NMR or X-ray crystallography) elucidate stereochemical or tautomeric ambiguities?
- Methodological Answer :
- NOESY/ROESY : Identifies spatial proximities between protons, resolving chair conformations in the tetrahydrooxazepine ring .
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to solve absolute configuration .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in this chemical series?
- Methodological Answer :
- Analog library synthesis : Prepare derivatives with systematic substitutions (e.g., ethyl → isopropyl, methoxy → ethoxy) .
- Multiparametric assays : Test analogs against a panel of targets (e.g., enzymes, cell viability) and apply PCA to identify dominant bioactivity drivers .
Q. How can AI-driven automation enhance the compound’s synthetic or analytical workflows?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
